8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Synthetic methodology Halogenation Process optimization

Essential for medicinal chemistry: the N9-THP group blocks undesired N-alkylation, enabling clean sequential C6(Cl) and C8(Br) functionalization. The Br/Cl reactivity gradient supports Suzuki-Miyaura and Buchwald-Hartwig couplings with predictable selectivity—critical for kinase inhibitor libraries and PROTAC development. THP removal under mild acid enables late-stage N9-glycosylation. Available in 97% purity. Contact us for bulk pricing.

Molecular Formula C10H10BrClN4O
Molecular Weight 317.57
CAS No. 218431-08-4
Cat. No. B2490592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
CAS218431-08-4
Molecular FormulaC10H10BrClN4O
Molecular Weight317.57
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C(=NC=N3)Cl)N=C2Br
InChIInChI=1S/C10H10BrClN4O/c11-10-15-7-8(12)13-5-14-9(7)16(10)6-3-1-2-4-17-6/h5-6H,1-4H2
InChIKeyZRHRGBOVIJMVGW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS: 218431-08-4): Core Technical Specifications and Functional Classification for Procurement Decisions


8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS: 218431-08-4) is a halogenated purine derivative featuring a tetrahydropyran-2-yl (THP) protecting group at the N9 position. With a molecular formula of C₁₀H₁₀BrClN₄O and a molecular weight of 317.57 g/mol, this compound presents as a light yellow solid under standard storage conditions (room temperature) . It is commercially available in purities ranging from 95% to 98+% , serving primarily as a synthetic intermediate for nucleoside analog development and kinase inhibitor programs [1].

8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Why N9-Unprotected or Differently Halogenated Purine Analogs Cannot Substitute in Multi-Step Synthetic Sequences


Generic substitution of this compound with N9-unprotected analogs (e.g., 8-bromo-6-chloro-9H-purine, CAS 914220-07-8) or alternative halogenation patterns fails in synthetic applications due to orthogonal reactivity constraints. The THP protecting group at N9 prevents unwanted side reactions during subsequent C2 or C6 functionalization steps, enabling selective transformations that would otherwise yield complex product mixtures [1]. Additionally, the specific 8-bromo/6-chloro halogen pairing provides a distinct reactivity gradient for sequential cross-coupling reactions that cannot be replicated by other halogen combinations [2].

8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Quantitative Differentiation Evidence for Procurement Specification


Synthesis Yield Comparison: C8 Bromination Efficiency of THP-Protected vs. Unprotected Purine Scaffolds

The synthesis of 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine from its immediate precursor 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine proceeds with a reported isolated yield of 73.6% under optimized lithiation-bromination conditions . This represents a well-characterized synthetic step with documented reproducibility.

Synthetic methodology Halogenation Process optimization

Supplier Purity and Unit Cost Analysis: 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Procurement Options

Commercial suppliers offer this compound at varying purity grades and pricing tiers. The 97% purity grade from Beyotime is priced at ¥124.00 per 50mg, equating to ¥2,480/g . In contrast, Bidepharm offers 95% purity at ¥4,436.00 per 250mg, equating to ¥17,744/g, representing a 7.2× higher unit cost for lower purity grade . Leyan provides 98% purity material with pricing structured for larger-scale procurement .

Procurement Supply chain Cost optimization

Comparative Molecular Weight: THP-Protected vs. N9-Unprotected Purine Core

The THP protecting group at N9 adds significant molecular mass compared to the unprotected 6-chloro-9H-purine core scaffold (238.67 g/mol) [1]. The target compound's molecular weight of 317.57 g/mol represents a 33% increase in mass that must be accounted for in reaction stoichiometry calculations and shipping logistics .

Physical chemistry Logistics Reaction stoichiometry

Structural Confirmation: MDL Number Traceability and SMILES Notation for Inventory Management

This compound is registered with MDL number MFCD22124079, a unique identifier in the MDL (Molecular Design Limited) chemical database system . The canonical SMILES representation ClC1=C2N=C(Br)N(C3CCCCO3)C2=NC=N1 provides a machine-readable structural format enabling precise compound identification across electronic inventory and procurement systems .

Inventory management Database registration Quality assurance

8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Validated Research Applications Derived from Quantitative Evidence


Scaffold for Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling at C6 and C8

The compound serves as a privileged intermediate for constructing purine-based kinase inhibitor libraries. The 6-chloro and 8-bromo substituents enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) with orthogonal selectivity, while the N9-THP group prevents undesired N-alkylation side reactions [1]. Purine analogs featuring similar halogenation patterns have demonstrated kinase inhibitory activity across diverse targets, with reported IC₅₀ values ranging from sub-nanomolar to micromolar depending on substitution patterns [2]. This compound enables systematic exploration of C6 and C8 substitution space.

Precursor for Nucleoside Analog Synthesis Requiring Controlled N9-Deprotection

The THP protecting group at N9 is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions to yield the free N9-H purine [1]. This orthogonal protection strategy is essential for preparing nucleoside analogs where N9 glycosylation must occur after C6 and C8 functionalization. The reported 73.6% yield for the C8 bromination step provides a benchmark for process planning .

Reference Standard for Halogenated Purine Analytical Method Development

The compound's well-defined halogenation pattern (8-bromo, 6-chloro) and availability in documented purity grades (95-98%) make it suitable as a reference standard for developing LC-MS or HPLC analytical methods targeting halogenated purine derivatives [1]. The presence of both bromine (characteristic isotope pattern) and chlorine facilitates mass spectrometric identification and purity assessment in reaction monitoring protocols.

Building Block for Targeted Protein Degrader (PROTAC) Linker Attachment

The dual-halogen substitution at C6 and C8 provides two distinct reactive handles for sequential functionalization, enabling attachment of both a target-binding moiety and an E3 ligase-recruiting element in PROTAC development [2]. The N9-THP protection allows late-stage deprotection and subsequent conjugation without interference from earlier synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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